Kibdelone C is the major analogue of a potent antitumor complex isolated from Kibdelosporangium sp.. Structurally, kibdelone C is related to lysolipin and albofungin, however no comparative investigation of this class has been reported.
Kibdelone C
CAS No.: 934464-79-6
Cat. No.: VC20741873
Molecular Formula: C29H28ClNO10
Molecular Weight: 586.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 934464-79-6 |
---|---|
Molecular Formula | C29H28ClNO10 |
Molecular Weight | 586.0 g/mol |
IUPAC Name | (19S,21S,22R)-8-chloro-3,10,19,21,22,26-hexahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,7,9,15,18(23),25-octaene-5,24-dione |
Standard InChI | InChI=1S/C29H28ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 |
Standard InChI Key | NEZGGHIIKFHZCZ-MZFXBISCSA-N |
Isomeric SMILES | CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)[C@H](C[C@@H]([C@@H]6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl |
SMILES | CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)C(CC(C6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl |
Canonical SMILES | CCCC1=C(C2=C(C3=C(C4=C(CC3)C(=C5C(=C4O)C(=O)C6=C(O5)C(CC(C6O)O)O)OC)C(=C2C(=O)N1C)O)O)Cl |
Appearance | Orange solid |
Kibdelone C is a cytotoxic natural product belonging to the polycyclic tetrahydroxanthone family, first isolated from the soil actinomycete Kibdelosporangium sp. It exhibits low nanomolar cytotoxicity against human cancer cell lines and disrupts cellular actin dynamics through a unique mechanism . Below is a structured analysis of its properties, synthesis, and biological activity.
Synthesis
Key Synthetic Strategies
The total synthesis of kibdelone C involves:
Table 1: Synthetic Routes and Yields
Step | Conditions | Product/Yield | Reference |
---|---|---|---|
Tetrahydroxanthone formation | SnCl₄, (CH₂O)ₙ, lutidine, toluene | 40% | |
C-H Arylation | Et₂AlCl, (CH₂O)ₙ, 0°C | 91% |
Simplified derivatives (e.g., methyl-kibdelone C) exhibit improved chemical stability and enhanced cytotoxicity compared to the natural product .
Biological Activity
Cytotoxicity Profile
Kibdelone C and its derivatives show potent activity against multiple cancer cell lines:
Table 2: IC₅₀ Values (nM)
Cell Line | Kibdelone C | Methyl-Kibdelone C |
---|---|---|
HCT-116 (Colorectal) | 2.1 | 1.8 |
MDA-MB-231 (Breast) | 3.6 | 2.9 |
A549 (Lung) | 4.2 | 3.5 |
Data from |
Both enantiomers of kibdelone C display similar potency, ruling out strict stereochemical requirements for activity .
Chemical Properties
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Stability: Prone to oxidation under aerobic conditions, forming quinone derivatives (kibdelones A/B). Methyl derivatives resist oxidation .
Derivatives and Structure-Activity Relationships
Simplified analogs retain or enhance cytotoxicity:
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